Isoaquiledine

Description

Overview of Flavoalkaloids and Isoquinoline (B145761) Alkaloids in Natural Product Chemistry

Flavoalkaloids are a distinctive class of natural products characterized by a molecular structure that contains both a flavonoid and an alkaloid component. nih.govdigitalnz.org This unique combination arises from the convergence of different biosynthetic pathways, resulting in compounds with a wide array of biological activities that may not be present in flavonoids or alkaloids alone. nih.govtaylorandfrancis.com The flavonoid portion can vary, including structures like flavans, flavones, flavonols, flavanones, flavanonols, and flavan-3-ols. mdpi.com These compounds are of significant interest due to their amphoteric nature, being both basic and phenolic, and the pronounced biological activities of some of the natural sources from which they are derived. mdpi.com

Isoquinoline alkaloids represent one of the largest and most diverse groups of alkaloids, with approximately 2500 known compounds. wikipedia.org They are derived from the isoquinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This structural feature is responsible for their characteristic chemical properties, such as basicity and the ability to form metal complexes. numberanalytics.com Isoquinoline alkaloids are predominantly found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. wikipedia.org They can be further categorized into various subtypes based on their chemical structures, with benzylisoquinolines and aporphines being the most common. wikipedia.org Many isoquinoline alkaloids exhibit significant pharmacological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties, making them a major focus of research in medicinal chemistry and drug discovery. nih.govrsc.orgresearchgate.net

Discovery and Initial Characterization of Isoaquiledine as a Flavoalkaloid

This compound, along with its isomer aquiledine (B1251822), was first isolated from the whole herb of Aquilegia ecalcarata. nih.govresearchgate.net The discovery of these two new flavonoid alkaloids was the result of detailed spectral analysis. nih.gov The initial structural elucidation of this compound identified it as (2S)-8-(1,4-ureylenebutyl)-5,7-dihydroxyflavanone. mdpi.comresearchgate.net Its structure features a saturated 1,3-diazepin-2-one ring attached to the C-8 position of the flavanone (B1672756) core. mdpi.comresearchgate.net

The characterization was achieved through methods including acid hydrolysis and various spectroscopic techniques, such as UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR). researchgate.net However, subsequent research in 2020 led to a revision of the initially proposed structures of both aquiledine and this compound. acs.orgnih.govacs.org This re-evaluation was based on Density Functional Theory (DFT) calculations of NMR data, including DP4+ and J-DP4 analysis, as well as specific rotations. acs.orgnih.govacs.org The revised structures provided a more accurate understanding of these complex flavoalkaloids.

Table 1: Key Milestones in this compound Research

| Year | Milestone | Key Researchers/Institutions | Source |

| 2001 | Discovery and initial isolation of this compound from Aquilegia ecalcarata. | Chen, S. B., et al. | nih.gov |

| 2020 | Structural revision of this compound using DFT calculations. | Kawazoe, R., et al. | acs.orgnih.gov |

Significance of this compound within Natural Product and Medicinal Chemistry Research

Flavonoids that contain nitrogen are considered rare in the world of natural products. researchgate.net The unique structures and varied pharmacological activities of flavoalkaloids like this compound present significant opportunities for the discovery of new drugs with novel mechanisms of action. researchgate.net Many of these compounds have been identified through bioassay-guided chemical studies of traditional medicines, indicating their potential therapeutic importance. researchgate.net

The broader class of isoquinoline alkaloids, to which the alkaloid portion of this compound is related, are recognized as privileged structures in medicinal chemistry. nih.gov They serve as important templates for drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The investigation into the synthesis and biological activity of complex natural products like this compound contributes to the ongoing search for new therapeutic agents. rsc.org The development of semi-synthetic flavoalkaloids, such as the CDK inhibitor flavopiridol, which is under clinical investigation for cancer treatment, highlights the potential of this class of compounds. taylorandfrancis.comnih.gov

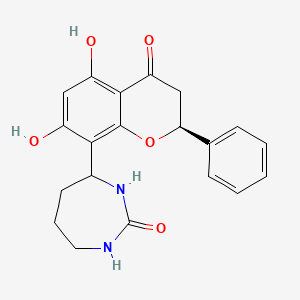

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

4-[(2S)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-1,3-diazepan-2-one |

InChI |

InChI=1S/C20H20N2O5/c23-13-9-14(24)18-15(25)10-16(11-5-2-1-3-6-11)27-19(18)17(13)12-7-4-8-21-20(26)22-12/h1-3,5-6,9,12,16,23-24H,4,7-8,10H2,(H2,21,22,26)/t12?,16-/m0/s1 |

InChI Key |

OPODLFBNKXTLEX-INSVYWFGSA-N |

Isomeric SMILES |

C1CC(NC(=O)NC1)C2=C3C(=C(C=C2O)O)C(=O)C[C@H](O3)C4=CC=CC=C4 |

Canonical SMILES |

C1CC(NC(=O)NC1)C2=C3C(=C(C=C2O)O)C(=O)CC(O3)C4=CC=CC=C4 |

Synonyms |

isoaquiledine |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution of Isoaquiledine

Natural Sources and Botanical Origin of Isoaquiledine

Aquilegia ecalcarata as a Primary Source

The primary and most well-documented natural source of this compound is the plant species Aquilegia ecalcarata Maxim. researchgate.netnih.govacs.org This herbaceous plant, belonging to the Ranunculaceae family, is a Chinese medicinal plant. researchgate.net this compound, along with its isomer aquiledine (B1251822), was first isolated from the whole herb of A. ecalcarata. researchgate.netnih.govacs.org This discovery was significant as it introduced a new class of flavonoid alkaloids. acs.org

Related Aquilegia Species and Isoquinoline (B145761) Alkaloid Content

The genus Aquilegia, commonly known as columbine, is known to produce a variety of isoquinoline alkaloids. oup.comoup.com While this compound itself has been specifically isolated from A. ecalcarata, other species within this genus, such as Aquilegia formosa and Aquilegia coerulea, have been studied for their alkaloid content. oup.comresearchgate.net The presence of isoquinoline alkaloids is a characteristic feature of the Ranunculaceae family, to which Aquilegia belongs. oup.comoup.com Research into the biosynthesis of these alkaloids has identified key enzymes and regulatory factors, some of which are specific to certain species like Aquilegia coerulea. researchgate.net The study of these related species provides a broader context for understanding the chemical diversity and distribution of alkaloids within the Aquilegia genus.

Isolation Methodologies for this compound

The isolation of this compound from its natural source involves a combination of classical and advanced techniques to extract and purify the compound.

Classical Phytochemical Extraction Techniques

The initial step in isolating this compound from Aquilegia ecalcarata involves classical phytochemical extraction methods. acs.org This process typically begins with the air-drying and powdering of the plant material. acs.org A common method is percolation with a sequence of solvents of increasing polarity. acs.orggsconlinepress.com For instance, the plant material might first be extracted with petroleum ether to remove non-polar compounds, followed by extraction with 95% ethanol (B145695) to isolate more polar constituents, including flavonoid alkaloids like this compound. acs.org These crude extracts are then concentrated for further purification. scirp.org

Advanced Chromatographic Separation Techniques

Following initial extraction, advanced chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of plant constituents. column-chromatography.comcpur.inbioanalysis-zone.com

Column chromatography is a fundamental and widely used technique for purifying individual chemical compounds from mixtures. uhplcs.comsgkgdcvinukonda.ac.in In the isolation of this compound, column chromatography using silica (B1680970) gel (SiO₂) is a key step. acs.orgrochester.edu Silica gel is a polar stationary phase that separates compounds based on their polarity. itwreagents.com The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. sgkgdcvinukonda.ac.in Compounds with different polarities travel through the column at different rates, allowing for their separation. sgkgdcvinukonda.ac.in

In addition to silica gel, other stationary phases like C18 reversed-phase silica gel can be used. C18 columns have a non-polar stationary phase, and a polar mobile phase is used to elute the compounds. This technique, known as reversed-phase chromatography, separates compounds based on their hydrophobicity. The choice of the stationary phase and the mobile phase is crucial for achieving effective separation. itwreagents.com For the purification of this compound, polyamide and Sephadex LH-20 have also been employed in column chromatography. acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. mdpi.comcsic.esjapsonline.com It is particularly well-suited for the analysis of alkaloids and flavonoids due to its high resolution and sensitivity. mdpi.comnih.govresearchgate.net The principle of HPLC involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase. csic.es

In the context of flavonoid alkaloids like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. mdpi.comjapsonline.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. japsonline.com The separation of alkaloids can be significantly influenced by the composition and pH of the mobile phase. researchgate.net For instance, adjusting the pH with reagents like triethylamine (B128534) or using buffers such as ammonium (B1175870) acetate (B1210297) can improve the peak shape and resolution of alkaloid separations. researchgate.net The separated compounds are then detected by a detector, commonly a UV-Vis or diode array detector (DAD), which measures the absorbance at specific wavelengths. japsonline.com

| Parameter | Description | Common Application |

|---|---|---|

| Stationary Phase | The solid material in the column that interacts with the sample components. | C18 or C8 bonded silica for reversed-phase. |

| Mobile Phase | The solvent that moves the sample through the column. | Mixtures of water with methanol (B129727) or acetonitrile (B52724), often with pH modifiers. |

| Detection | The method used to visualize the separated components. | UV-Vis or Diode Array Detector (DAD). |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 2.0 mL/min. |

| Injection Volume | The amount of sample introduced into the HPLC system. | Typically 5 - 20 µL. |

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid stationary phase, thereby avoiding irreversible adsorption of the sample. nih.govmdpi.com This makes it particularly suitable for the preparative separation of natural products like alkaloids and flavonoids. nih.govmdpi.comhebmu.edu.cn High-speed counter-current chromatography (HSCCC) is an advanced form of this technique that offers improved efficiency and shorter separation times. nih.gov

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. The selection of a suitable two-phase solvent system is crucial for a successful separation. bohrium.com The partition coefficient (K value) determines the distribution of a compound between the two phases and is a key parameter for optimizing the separation. bohrium.com For separating compounds with different polarities, a stepwise elution can be employed, where the composition of the mobile phase is changed during the run. mdpi.com This approach has been successfully used for the separation of alkaloids from plant extracts. mdpi.com For ionizable compounds like alkaloids, pH-zone-refining CCC can be a very effective technique, as it separates compounds based on their pKa values and hydrophobicity. hebmu.edu.cn

| Solvent System Composition (v/v/v) | Target Compounds | Reference |

|---|---|---|

| Chloroform-Methanol-Water (4:3:2) | Flavonoids (3'-hydroxygenkwanin, luteolin, apigenin) | nih.gov |

| Chloroform-0.07 M Sodium Phosphate (pH 6.4) (1:1) | Alkaloids from Anisodus tangulicus | nih.gov |

| Dichloromethane-Methanol-Water (5:3:2) | Alkaloids from Euchresta tubulosa | mdpi.com |

| n-Butanol-Chloroform-Methanol-Water (3:7:3:4) | Alkaloids and glycosylated flavonoids from Solanum cernuum | researchgate.net |

Magnetic Separation Strategies for Alkaloids

Magnetic separation is a technique that utilizes magnetic fields to separate components of a mixture. d-nb.info In the context of natural product extraction, this can involve the use of magnetic nanoparticles (MNPs) or the application of an external magnetic field to influence the separation process. d-nb.inforesearchgate.net While there are no specific reports on the magnetic separation of this compound, general strategies have been developed for the separation of alkaloids from plant extracts.

One approach involves the adsorption of positively charged alkaloids onto negatively charged iron oxide MNPs. elsevier.es The MNPs coated with the alkaloids can then be separated from the extract using a magnet. The adsorbed alkaloids can subsequently be recovered by changing the pH. elsevier.es Another strategy, known as magnetochromatography, involves carrying out a chromatographic separation, such as thin-layer chromatography (TLC), in the presence of an external magnetic field. d-nb.inforesearchgate.net The magnetic field can alter the retention and separation efficiency of the compounds. d-nb.inforesearchgate.net Furthermore, a method involving emulsion liquid membrane extraction combined with in-situ magnetization has been developed for the extraction and separation of isoquinoline alkaloids. elsevier.es

Chemotaxonomic Implications of this compound Distribution

Chemotaxonomy is the classification of organisms based on their chemical constituents. The distribution of secondary metabolites, such as alkaloids and flavonoids, can provide valuable insights into the phylogenetic relationships between plant species. researchgate.netuct.ac.za The family Ranunculaceae, to which Aquilegia belongs, is known for its diverse array of alkaloids. researchgate.netuct.ac.za

The presence of specific types of alkaloids and other compounds can be characteristic of certain genera or subfamilies within the Ranunculaceae. For example, protoberberine alkaloids are abundant in the subfamily Coptidoideae, while diterpenoid alkaloids are characteristic of the tribe Delphinieae. researchgate.net The genus Aquilegia, along with Thalictrum and Paraquilegia, is known to contain isoquinoline alkaloids. researchgate.netkoreascience.kr The discovery of this compound, a flavonoid alkaloid, in Aquilegia ecalcarata adds to the chemical profile of this genus. acs.orgacs.orgresearchgate.net

The chemical constituents of Aquilegia species, which primarily include flavonoids, differentiate them from genera like Isopyrum, which are rich in bisbenzylisoquinoline alkaloids. researchgate.net This difference in chemical profiles supports their classification into distinct taxonomic groups. researchgate.net The presence of quaternary alkaloids, such as magnoflorine (B1675912) and berberine (B55584), has been used to suggest a closer relationship between the tribes Thalictreae and Ranunculeae. zobodat.at Therefore, the unique structure of this compound, a conjugate of a flavanone (B1672756) and a diazepan-2-one ring, contributes to the chemotaxonomic understanding of the genus Aquilegia within the Ranunculaceae family. researchgate.net

Structural Elucidation and Advanced Characterization of Isoaquiledine

Spectroscopic Analysis for Initial Structure Determination

The preliminary structure of isoaquiledine was proposed based on a combination of spectroscopic techniques that provided foundational data on its molecular framework, functional groups, and connectivity. nih.gov

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in the initial characterization of this compound. The ¹H NMR spectrum revealed the presence of aromatic and aliphatic protons, while the ¹³C NMR spectrum indicated the number and types of carbon atoms within the molecule. acs.org

Subsequent computational studies that led to the structural revision of this compound relied on comparing the originally reported experimental NMR data with calculated values for several possible isomeric structures. nih.govacs.org The ¹H and ¹³C NMR chemical shifts, originally recorded in DMSO-d₆, were critical for these comparative analyses. acs.orgacs.org

Table 1: Original ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2 | 79.5 | 5.51 (dd, 12.8, 2.8) |

| 3 | 42.9 | 2.78 (dd, 17.1, 2.8), 3.12 (dd, 17.1, 12.8) |

| 4 | 197.3 | |

| 5 | 164.2 | |

| 6 | 102.8 | |

| 7 | 165.2 | |

| 8 | 96.0 | 6.19 (s) |

| 9 | 161.9 | |

| 10 | 105.7 | |

| 1' | 129.0 | |

| 2', 6' | 128.9 | 7.45 (d, 8.5) |

| 3', 5' | 116.1 | 6.91 (d, 8.5) |

| 4' | 158.4 | |

| 1'' | 50.6 | 3.32 (t, 5.5) |

| 2'' | 31.6 | 1.70 (m) |

| 3'' | 24.6 | 1.48 (m) |

| 4'' | 46.5 | 3.14 (t, 6.5) |

| 5'' | 156.8 |

Data sourced from Chen et al. (2001) as cited in Kawazoe et al. (2020). acs.org

Mass spectrometry was employed to determine the molecular weight and formula of this compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) is a common technique used for this purpose, providing a highly accurate mass measurement that facilitates the determination of the elemental composition. nih.govnih.gov For this compound, this analysis was crucial in establishing its molecular formula as C₂₀H₂₀N₂O₅, which was consistent with a flavonoid alkaloid structure. acs.org

Infrared (IR) spectroscopy provided key information about the functional groups present in the this compound molecule. The IR spectrum displayed characteristic absorption bands indicating the presence of hydroxyl (-OH) and carbonyl (C=O) groups. acs.org Strong absorptions around 3400 cm⁻¹ are typical for hydroxyl groups, while a strong band near 1650 cm⁻¹ suggests the presence of a carbonyl group, consistent with the flavanone (B1672756) and urea (B33335) moieties proposed in its structure. acs.org

Computational Approaches to Structural Elucidation and Revision

Despite the initial spectroscopic analysis, the proposed structure of this compound was later questioned. Advanced computational methods were employed to re-evaluate the spectroscopic data and propose a revised, more accurate structure. nih.govacs.org

A significant breakthrough in confirming the correct structure of this compound came from the application of Density Functional Theory (DFT) calculations of NMR parameters. nih.gov This method involves calculating the theoretical NMR chemical shifts for all possible diastereomers of the proposed and revised structures and comparing them to the experimental data. nih.govacs.org

The DP4+ and J-DP4 statistical analyses were used to determine the most probable structure by providing a probability score for each candidate structure based on the agreement between the calculated and experimental ¹H and ¹³C NMR data. nih.govacs.orgresearchgate.net For this compound, four potential structures were considered: the originally proposed structure and a newly proposed regioisomeric structure, each with two possible stereoisomers. The DFT calculations and subsequent DP4+ and J-DP4 analyses showed that the newly proposed regioisomeric structures were a much better fit for the experimental data. acs.org The correlation coefficient (R²) for the ¹³C NMR data was significantly higher for the revised structures (0.9989 and 0.9991) compared to the originally proposed ones (0.9975). acs.org These analyses were pivotal in the structural revision of this compound. nih.govacs.org

Table 2: DP4+ and J-DP4 Probabilities for this compound Candidate Structures

| Structure Candidate | DP4+ Probability (%) (¹H and ¹³C data) | J-DP4 Probability (%) (¹H and ¹³C data) |

|---|---|---|

| Proposed Structure 7 | 0.0 | 0.0 |

| Proposed Structure 8 | 0.0 | 0.0 |

| Revised Structure 9 | 49.9 | 50.0 |

| Revised Structure 10 | 50.1 | 50.0 |

Data from Kawazoe et al. (2020). Structures 9 and 10 represent the revised regioisomers. acs.org

The absolute configuration of chiral molecules like this compound is determined by analyzing their chiroptical properties, such as specific optical rotation. nih.gov Similar to the NMR calculations, theoretical specific rotations for the possible stereoisomers were calculated using computational methods and compared with the experimentally measured value. nih.govacs.org While the initial report identified this compound as dextrorotatory, the computational re-evaluation of its structure also involved calculating specific rotation to help distinguish between enantiomers and confirm the absolute stereochemistry of the revised structure. nih.govresearchgate.net This approach, combining experimental measurements with quantum chemical calculations, is a powerful tool for the unambiguous assignment of the absolute configuration of complex natural products. researchgate.netrsc.org

Confirmation or Revision of Absolute and Relative Configurations

The definitive determination of the absolute and relative configurations of this compound was a complex process that involved the critical re-evaluation of initially proposed structures through advanced computational and spectroscopic methods. Initial structural proposals were based on standard 1D and 2D NMR spectroscopic analysis. However, inconsistencies and the structural similarities to related flavoalkaloids prompted a more rigorous investigation.

A pivotal study undertook a comprehensive analysis by comparing experimental NMR data with theoretical values calculated using Density Functional Theory (DFT). acs.org This approach is a powerful tool for distinguishing between potential diastereomers and resolving structural ambiguities. frontiersin.org For this compound, four possible structures were considered: the initially proposed structures and two newly proposed structures featuring a 1-carbamoyl-pyrrolidine ring instead of a seven-membered diazepanone ring. acs.org

Researchers calculated the ¹H and ¹³C NMR chemical shifts for all four potential structures. acs.org The comparison of these calculated values with the experimental data for this compound revealed a better correlation for the newly proposed structures. acs.org Specifically, the R² correlation coefficient for the ¹³C NMR data was significantly higher for the revised structures (0.9989 and 0.9991) compared to the originally proposed ones (0.9975 for both). acs.org

To further validate this revision, DP4+ and J-DP4 statistical analyses were employed. These methods provide a probability score for the likelihood of a candidate structure being the correct one based on the agreement between its calculated and the experimental NMR data. acs.orgresearchgate.netnih.gov The DP4+ and J-DP4 analyses for this compound also favored the revised structures containing the five-membered pyrrolidine (B122466) ring. acs.org Based on this cumulative evidence from DFT calculations and advanced statistical analysis of NMR data, the 2D structure of this compound was officially revised. acs.orgresearchgate.net

While these computational methods were crucial in revising the core heterocyclic structure, the study noted that assigning the precise stereostructure (the absolute and relative configuration of the chiral centers) remained ambiguous based on this data alone. acs.orgmdpi.com Further studies, potentially involving electronic circular dichroism (ECD) calculations or X-ray crystallography, would be necessary for the unambiguous assignment of the stereochemistry of this compound. frontiersin.orgresearchgate.net

Comparative Structural Analysis with Related Flavoalkaloids (e.g., Aquiledine (B1251822), Cheliensisine)

This compound belongs to a small, unique family of flavoalkaloids that includes the closely related compounds aquiledine and cheliensisine. A comparative analysis of their structures reveals key similarities and defining differences, the clarification of which has been a subject of significant research. acs.orgnih.gov

The primary structural relationship between this compound and its counterparts lies in their shared flavoalkaloid backbone, which consists of a flavonoid (specifically, a pinocembrin) moiety linked to a nitrogen-containing heterocyclic system. acs.org The fundamental difference that distinguishes this compound from the now-unified aquiledine/cheliensisine structure is its nature as a regioisomer. acs.orgresearchgate.netresearchgate.net

In the revised structure of aquiledine/cheliensisine, the alkaloid portion (the 1-carbamoyl-pyrrolidine ring) is attached to the C-6 position of the A-ring of the pinocembrin (B1678385) flavonoid unit. acs.org In contrast, this compound features this same alkaloid moiety attached to the C-8 position of the pinocembrin A-ring. acs.org This positional shift of the substituent on the flavonoid core is the defining structural feature that differentiates this compound from aquiledine and cheliensisine.

This comparative analysis, made possible by advanced computational chemistry, has been crucial in refining the understanding of this class of natural products. It has corrected initial misassignments in the literature and clarified the precise structural relationships within this unique family of flavoalkaloids. acs.orgnih.gov

Biosynthesis and Metabolic Pathways of Isoaquiledine

Proposed Biosynthetic Pathway of Flavoalkaloids

Flavoalkaloids are structurally diverse compounds characterized by the presence of both a flavonoid and an alkaloid moiety within the same molecule. mdpi.commdpi.com Their biosynthesis is a testament to the metabolic plasticity of plants, involving the strategic combination of intermediates from separate, well-established pathways. acs.org The formation of these hybrid molecules is not a random event but rather a controlled process, suggesting the existence of specific enzymatic or spontaneous reactions that facilitate the coupling of the two precursor types. nih.gov

For isoaquiledine and its regioisomer aquiledine (B1251822), a biosynthetic pathway has been proposed that highlights this convergence. acs.orgcabidigitallibrary.orgnih.gov These compounds, isolated from plants like Aquilegia ecalcarata, feature a flavonoid core, specifically pinocembrin (B1678385), linked to an alkaloid component. acs.orggenome.jp The proposed pathway suggests that the flavonoid unit is first synthesized via the phenylpropanoid pathway. Subsequently, the alkaloid portion, derived from amino acid metabolism, is attached to the flavonoid A-ring at either the C-8 position (for this compound) or the C-6 position (for aquiledine). acs.orgnih.gov While the precise enzymatic steps for this coupling in this compound biosynthesis are still under investigation, the proposed pathway provides a foundational model for understanding the formation of this unique flavoalkaloid. acs.orgcabidigitallibrary.org

Precursors and Enzymatic Steps in Isoquinoline (B145761) Alkaloid Biosynthesis

The alkaloid component of this compound belongs to the vast and diverse group of isoquinoline alkaloids. The biosynthesis of this class of compounds has been extensively studied, revealing a conserved pathway that begins with aromatic amino acids and proceeds through a series of key intermediates. nih.govimperial.ac.uk

Role of Tyrosine and Phenylalanine Derivatives

The journey to isoquinoline alkaloids commences with the aromatic amino acids L-tyrosine and, to a lesser extent, L-phenylalanine, which are themselves products of the shikimate pathway. nih.govnih.govimperial.ac.uk These primary metabolites serve as the fundamental building blocks. L-tyrosine can be converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), the two essential precursors that condense to form the basic benzylisoquinoline skeleton. researchgate.netnih.gov This initial condensation is a critical step, setting the stage for the immense structural diversity observed among isoquinoline alkaloids. nih.gov While most isoquinolines derive from tyrosine, some pathways have been identified that utilize tryptophan as a precursor, highlighting the metabolic variations that can exist. nih.govmdpi.com

General Pathway from Norcoclaurine to Reticuline

The condensation of dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first committed intermediate in benzylisoquinoline alkaloid (BIA) biosynthesis. dntb.gov.ua Following its formation, (S)-norcoclaurine undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to produce the central branch-point intermediate, (S)-reticuline. dntb.gov.ua

The key enzymes involved in this transformation are:

Norcoclaurine 6-O-methyltransferase (6OMT)

Coclaurine N-methyltransferase (CNMT)

N-methylcoclaurine 3'-hydroxylase (NMCH) , a cytochrome P450 enzyme.

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

(S)-Reticuline is a crucial hub from which numerous BIA structural subgroups are derived, including morphinans, protoberberines, and benzophenanthridines. dntb.gov.ua While the specific enzymatic steps leading from this central pathway to the unique alkaloid moiety of this compound are not yet fully elucidated, it is hypothesized that a derivative of this pathway provides the necessary precursor for conjugation with the flavonoid core.

Molecular Mechanisms of Biosynthetic Regulation

The production of specialized metabolites like this compound is tightly controlled at the molecular level to ensure their synthesis occurs in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues. This regulation is primarily managed by a complex network of transcription factors that modulate the expression of biosynthetic genes.

Identification and Characterization of Transcription Factors (e.g., bHLH-type)

Transcription factors are key regulators of both flavonoid and isoquinoline alkaloid biosynthetic pathways. Among the various families of transcription factors, the basic helix-loop-helix (bHLH) proteins have been shown to play a pivotal role. In the context of isoquinoline alkaloid biosynthesis, specific bHLH transcription factors have been identified that directly activate the expression of genes encoding biosynthetic enzymes. For instance, studies in Coptis japonica have revealed a unique bHLH-type transcription factor, CjbHLH1, that specifically regulates the transcription of isoquinoline alkaloid biosynthetic genes.

Similarly, the regulation of flavonoid biosynthesis is well-characterized and often involves a complex of R2R3-MYB, bHLH, and WD40-repeat proteins (the MBW complex). Given that this compound biosynthesis requires the coordinated expression of genes from both the flavonoid and alkaloid pathways, it is plausible that bHLH transcription factors, possibly in concert with other regulatory proteins like MYBs, are involved in orchestrating this metabolic convergence. Comparative transcriptome analyses in plants producing isoquinoline alkaloids have identified numerous differentially expressed genes encoding bHLH transcription factors, suggesting their role as key regulators.

Gene Expression and Enzyme Engineering in Alkaloid Production

Advances in molecular biology and biotechnology have opened up avenues for manipulating the production of valuable alkaloids. By understanding the genes and enzymes involved in these biosynthetic pathways, researchers can employ metabolic engineering strategies to enhance the yield of desired compounds. This can involve the overexpression of genes encoding rate-limiting enzymes or key transcription factors.

For example, the expression of genes such as those encoding putrescine N-methyltransferase (PMT) or (S)-scoulerine 9-O-methyltransferase (SMT) has been engineered in various plant systems to alter alkaloid profiles. Furthermore, the reconstruction of biosynthetic pathways in microbial hosts like yeast offers a promising platform for the sustainable production of complex plant alkaloids. While still a developing field, the application of gene silencing techniques, such as virus-induced gene silencing (VIGS), combined with enzymatic pretreatments to overcome cellular barriers, is being explored to modify gene expression in alkaloid-producing plants like Papaver somniferum. These approaches not only provide insights into the regulatory mechanisms but also hold potential for the targeted production of specific alkaloids, which could one day be applied to enhance the synthesis of flavoalkaloids like this compound.

Biotechnological and Microbial Synthesis Approaches

While the chemical synthesis of complex natural products like isoquinoline alkaloids can be challenging, modern biotechnology offers promising avenues for their production. Metabolic engineering and synthetic biology approaches are being explored to harness microorganisms and plant cell cultures as bio-factories. These strategies aim to reconstruct the biosynthetic pathways of valuable compounds in more manageable hosts, such as Escherichia coli and Saccharomyces cerevisiae (baker's yeast), to enable sustainable and scalable production. rsc.orgresearchgate.net

Currently, there are no specific reports detailing the complete biotechnological or microbial synthesis of this compound. Research in this area has primarily focused on the production of the precursor flavonoid backbone. The heterologous biosynthesis of various flavonoids, the chemical class to which this compound belongs, has been successfully demonstrated in both bacteria and yeast. nih.govmdpi.com These microorganisms have been genetically engineered to express the necessary plant enzymes to produce flavonoid cores from simple sugars. nih.gov

The production of flavonoids in microbial hosts involves the reconstruction of often lengthy biosynthetic pathways from plants. For instance, researchers have successfully engineered Saccharomyces cerevisiae to produce a variety of flavonoids, such as naringenin, kaempferol, and quercetin, by introducing up to eight heterologous genes from plants. nih.gov These engineered yeast strains can synthesize the flavonoid molecules de novo from glucose. nih.gov Similarly, E. coli has been engineered to produce flavonoids like pinocembrin and naringenin. mdpi.com

A significant challenge in the microbial production of flavoalkaloids like this compound lies in the integration of the alkaloid biosynthetic portion with the flavonoid pathway. Flavoalkaloids are hybrid natural products, meaning their biosynthesis involves the convergence of at least two distinct metabolic pathways. chimia.ch In the case of this compound, this would involve combining the flavonoid biosynthetic pathway with the pathway responsible for producing the nitrogen-containing heterocyclic ring system.

The creation of such hybrid pathways in a microbial host is a complex undertaking. It requires not only the successful expression and function of all the necessary enzymes from different plant pathways but also the efficient supply of precursors from the host's central metabolism. nih.gov While the heterologous production of other complex natural product classes, including other types of alkaloids and terpenoids, has been achieved, the specific combination required for this compound has not yet been reported. rsc.orgnsf.gov

Future research in this area will likely focus on identifying and characterizing the complete biosynthetic gene cluster for this compound from its natural source, Aquilegia ecalcarata. Once all the necessary genes are known, they could potentially be introduced into a microbial host that has already been optimized for flavonoid production. This would be a critical step towards the development of a microbial cell factory for the sustainable production of this compound.

Interactive Data Table: Examples of Microbial Flavonoid Production

The following table summarizes key research findings in the microbial production of flavonoids, which are precursors to flavoalkaloids like this compound.

| Target Flavonoid | Host Organism | Key Engineering Strategies | Titer Achieved (mg/L) | Reference |

| Kaempferol | Saccharomyces cerevisiae | Reconstruction of an 8-gene pathway | 26.57 | nih.gov |

| Quercetin | Saccharomyces cerevisiae | Reconstruction of an 8-gene pathway | 20.38 | nih.gov |

| Fisetin | Saccharomyces cerevisiae | First de novo biosynthesis in yeast | Not specified | nih.gov |

| Naringenin | Escherichia coli | Engineering of PAL, CHS, and 4CL enzymes | Not specified | mdpi.com |

| Pinocembrin | Escherichia coli | Engineering of PAL, CHS, and 4CL enzymes | Not specified | mdpi.com |

Chemical Synthesis and Derivatization Strategies for Isoaquiledine and Analogs

Approaches to the Total Synthesis of Isoaquiledine and Flavoalkaloids

The total synthesis of this compound, identified as (2S)-8-(1,4-ureylenebutyl)-5,7-dihydroxyflavanone, has not been explicitly detailed in the reviewed literature. mdpi.comresearchgate.net However, the synthesis of related flavoalkaloids provides a roadmap for potential synthetic strategies. Flavoalkaloids are a diverse group of natural products characterized by a flavonoid core linked to an alkaloid moiety. researchgate.net Their synthesis often involves the convergence of distinct biosynthetic pathways, a concept that inspires synthetic chemists. researchgate.net

The synthesis of the flavanone (B1672756) core itself is well-established, often proceeding through the cyclization of a 2'-hydroxychalcone. preprints.orgorganic-chemistry.org For this compound, this would involve a chalcone (B49325) derived from a substituted phloroglucinol (B13840) derivative to provide the 5,7-dihydroxy pattern on the A-ring.

A plausible retrosynthetic analysis for this compound would disconnect the molecule into three key fragments: a suitably protected 5,7-dihydroxyflavanone (B1678386) with a reactive handle at the C-8 position, a four-carbon linker, and a urea (B33335) or a precursor thereof. The key challenge lies in the regioselective introduction of the side chain at the C-8 position of the flavanone A-ring.

The synthesis of flavoalkaloids often employs biomimetic strategies, such as the Mannich reaction, to couple the flavonoid and alkaloid components. preprints.orgmdpi.com For instance, the synthesis of kinkeloids A and B, another class of flavan (B184786) alkaloids, was achieved using a Mannich reaction as the key final step to connect the piperidine (B6355638) and flavan moieties. mdpi.com A similar acid-catalyzed Mannich-type reaction could be envisioned for the synthesis of this compound, where an in situ generated N-acyliminium ion attacks the electron-rich A-ring of the flavanone. mdpi.com

Semi-synthetic Modifications and Derivatization for Research

Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating analogs with potentially improved biological activity or for probing structure-activity relationships (SAR). researchgate.net While specific semi-synthetic modifications of this compound are not detailed in the available literature, general strategies for flavonoid derivatization are well-documented and can be applied to this molecule. mdpi.comresearchgate.net

The introduction of new functional groups onto the this compound scaffold can modulate its physicochemical properties and biological activity. nih.gov The phenolic hydroxyl groups at positions 5 and 7 are prime targets for modification.

O-Alkylation and O-Acylation: The hydroxyl groups can be converted to ethers or esters to alter lipophilicity and bioavailability. mdpi.com For example, liquiritigenin (B1674857) (7,4'-dihydroxyflavanone) has been derivatized to its diacetate and dibenzoate esters. nih.gov

Modification of the B-ring: While this compound has an unsubstituted B-ring, analogs could be synthesized from chalcones with hydroxyl or methoxy (B1213986) groups on the corresponding ring, which could then be further modified.

Modification of the Urea Moiety: The urea functional group in the side chain offers opportunities for derivatization, such as N-alkylation or N-acylation, to explore the impact of substituents on biological targets.

Table 1: Potential Semi-Synthetic Modifications of this compound

| Modification Type | Target Site | Potential Reagents | Purpose |

| O-Alkylation | 5-OH, 7-OH | Alkyl halides, Base | Increase lipophilicity, probe steric effects |

| O-Acylation | 5-OH, 7-OH | Acid chlorides, Anhydrides | Prodrug strategy, alter solubility |

| N-Alkylation | Urea nitrogens | Alkyl halides, Base | Modify hydrogen bonding, explore SAR |

| N-Acylation | Urea nitrogens | Acid chlorides, Anhydrides | Introduce new functional groups |

This compound possesses a chiral center at the C-2 position of the flavanone ring, existing as the (S)-enantiomer. The enantiomeric purity of a chiral compound is a critical parameter, and its determination often involves the preparation of diastereomeric derivatives. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques like HPLC. researchgate.net

For this compound, the hydroxyl groups could be esterified with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. researchgate.net The resulting diastereomers can then be separated and analyzed, for example by NMR spectroscopy, to determine the enantiomeric excess of the original this compound sample.

Preparation of this compound Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's structure correlates with its biological activity. drugdesign.orggeorgiasouthern.edu This process involves the systematic synthesis of a series of analogs where specific parts of a lead compound, such as this compound, are modified. oncodesign-services.com The biological activity of each analog is then tested to identify the structural features, or pharmacophores, that are essential for the desired effect. georgiasouthern.eduoncodesign-services.com

While specific SAR studies on this compound are not extensively detailed in the literature, the established principles of analog design for isoquinoline-type compounds provide a clear framework for such an investigation. The goal is to alter the molecule's properties—such as hydrophobicity, steric bulk, and electronic character—and observe the impact on biological function. drugdesign.orgoncodesign-services.com For the this compound scaffold, which features an oxepinochromene motif fused to an isoquinoline (B145761) unit, several modification points are of interest. researchgate.net

Strategies for preparing analogs would include:

Substitution on Aromatic Rings: Introducing various electron-withdrawing or electron-donating groups onto the aromatic rings of the isoquinoline or chromene systems to probe electronic requirements.

Modification of Substituents: Altering existing functional groups. For example, if this compound possesses a methoxy group, analogs could be prepared with hydroxyl, ethoxy, or other alkyl ether groups to study the impact of size and hydrogen-bonding capability.

Scaffold Hopping: Replacing the isoquinoline core with other heterocyclic systems to discover novel chemical entities with similar biological profiles. oncodesign-services.com

For example, in SAR studies of other isoquinoline-based antitumor agents, substitutions on different rings of the core structure were found to significantly impact activity. nih.govnih.gov In one study, substitution on Ring A of a 2,3-dihydroimidazo[2,1-a]isoquinoline (B13852805) lead compound resulted in less active compounds, highlighting the importance of that specific region of the molecule. nih.gov These examples underscore the systematic approach required to build a comprehensive SAR model for a compound like this compound.

| Modification Site | Type of Modification | Purpose of Modification | Reference Principle |

|---|---|---|---|

| Isoquinoline Aromatic Ring | Introduction of -Cl, -F, -CH₃, -OCH₃ | Probe electronic and steric effects on activity. | mesamalaria.orgnih.gov |

| Chromene Moiety | Varying substituents on the phenyl ring. | Determine the influence of this part of the scaffold on receptor binding. | drugdesign.org |

| Oxepine Ring | Ring contraction/expansion or introduction of unsaturation. | Assess the importance of the seven-membered ring's conformation and size. | researchgate.net |

| Nitrogen Atom | Alkylation or acylation. | Evaluate the role of the basic nitrogen in potential interactions. | georgiasouthern.edu |

Mechanistic Investigations of Isoaquiledine at Molecular and Cellular Levels

Molecular Targets and Receptor Interactions

Currently, there are no published studies detailing specific ligand-receptor binding assays for isoaquiledine. Consequently, data on its binding affinity (such as Kd or Ki values) to any specific molecular receptors are not available. General principles of ligand-binding assays involve measuring the interaction between a ligand (in this case, this compound) and a target protein, which is crucial for determining the compound's potency and specificity giffordbioscience.com.

This compound is a flavonoid alkaloid isolated from the plant Aquilegia ecalcarata researchgate.netnih.gov. While some related flavoalkaloids have been investigated for their biological activities, specific data on this compound's interaction with most enzymes are scarce.

One study on novel cinnamoylated flavoalkaloids, which included the synthesis of related structures, reported acetylcholinesterase (AChE) inhibitory effects for the synthesized compounds, with IC50 values ranging from 0.12 to 1.02 μM researchgate.net. However, the specific inhibitory activity and mechanism for this compound itself were not detailed. Another source states that no biological activity has been reported for aquiledine (B1251822) or this compound, presenting a contradiction in the available literature dokumen.pub.

In the broader context of its chemical class, isoquinoline (B145761) alkaloids have been shown to act as reversible competitive inhibitors of acetylcholinesterase thieme-connect.com. For example, studies on other isoquinoline alkaloids like papaverine (B1678415) and berberine (B55584) have determined their inhibitor constants (Ki) to be in the micromolar range thieme-connect.com. However, without specific studies on this compound, its precise mechanism and potency as an enzyme inhibitor remain unconfirmed.

Table 1: Acetylcholinesterase Inhibition Data for Related Flavoalkaloids

| Compound Class | Target Enzyme | IC50 Range (µM) | Source |

|---|

Note: This table represents data for related compounds, as specific data for this compound is not explicitly provided in the source.

There is currently no published scientific literature that investigates the effects of this compound on ion channels, including voltage-gated sodium, potassium, or calcium channels. The modulation of ion channels is a known mechanism of action for various alkaloids, which can affect neuronal excitability and other physiological processes nih.govabcam.comopenneurologyjournal.com. However, specific research to determine if this compound shares these properties has not been reported.

Cellular Signaling Pathway Modulation

Detailed investigations into how this compound modulates cellular signaling pathways, such as those involving G-protein-coupled receptors (GPCRs) and secondary messengers like cyclic AMP (cAMP), have not been documented in the available scientific literature. GPCRs are a major class of receptors that mediate cellular responses to a wide variety of external signals, and their activation often leads to the production of intracellular second messengers wikipedia.orgnih.gov. The potential interaction of this compound with these pathways is an area that requires future research.

There is no specific information available on the effect of this compound on protein phosphorylation cascades. Protein phosphorylation, a key post-translational modification regulated by protein kinases, is a fundamental mechanism for controlling a vast array of cellular processes nih.gov. Many natural compounds exert their effects by modulating these signaling cascades, such as the MAPK or PI3K/Akt pathways ijbs.comcusabio.com. Whether this compound interacts with or modulates any protein kinase and its subsequent phosphorylation cascade is currently unknown.

Gene Expression and Protein Synthesis Regulation

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein or a functional RNA molecule. khanacademy.org This intricate process is fundamental for all known life and is tightly regulated at multiple levels, including transcription (DNA to RNA) and translation (RNA to protein), to ensure that specific proteins are produced when and where they are needed. khanacademy.orgwikipedia.org Regulation can occur through various mechanisms, such as the modification of chromatin structure to make DNA more or less accessible, the action of transcription factors that promote or repress gene transcription, and post-transcriptional and post-translational modifications. khanacademy.orgwikipedia.org

In the context of the cell cycle, progression through different phases is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by binding to specific cyclins. immunologyresearchjournal.com The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint. frontiersin.org This transition is largely controlled by the Cyclin D1/CDK4 complex. nih.gov Mitogenic signals stimulate the synthesis of Cyclin D1, which then binds to and activates CDK4 (or its relative, CDK6). frontiersin.orgnih.gov This active complex phosphorylates the retinoblastoma protein (pRb), causing it to release the E2F transcription factor. immunologyresearchjournal.com Once liberated, E2F activates the transcription of genes necessary for entry into the S phase. immunologyresearchjournal.com

Research indicates that this compound may exert its biological effects by intervening in this specific pathway. A significant finding points to the ability of this compound to cause a down-regulation of both Cyclin D1 and CDK4 protein levels. researchgate.net By reducing the concentration of these key regulatory proteins, this compound can effectively disrupt the formation of the active Cyclin D1/CDK4 complex, thereby impeding cell cycle progression at the G1/S checkpoint.

Table 1: Observed Effect of this compound on Key Cell Cycle Regulatory Proteins

| Compound | Target Protein | Observed Effect | Reference |

|---|---|---|---|

| This compound | Cyclin D1 | Down-regulation of protein levels | researchgate.net |

| This compound | Cyclin-dependent kinase 4 (CDK4) | Down-regulation of protein levels | researchgate.net |

Target Engagement Studies (e.g., affinity, residence time)

A critical aspect of drug discovery is confirming that a compound physically interacts with its intended molecular target within a cellular environment—a concept known as target engagement. plos.org Quantifying this interaction involves measuring several key parameters.

Affinity describes the strength of the binding between a compound and its target protein. It is often expressed as an equilibrium dissociation constant (Kd) or an inhibition constant (Ki), where lower values indicate a stronger interaction. blogspot.com

Residence Time refers to the duration for which a drug remains bound to its target (τ = 1/k_off, where k_off is the dissociation rate). biorxiv.orgbiorxiv.org There is growing recognition that a long residence time can be more predictive of in vivo efficacy than high affinity alone, as it can lead to a sustained pharmacological effect even when the concentration of the drug in circulation decreases. blogspot.combiorxiv.org

Various assays are used to measure these parameters. The Cellular Thermal Shift Assay (CETSA), for instance, is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. plos.orgnih.gov Other methods, such as those using bioluminescence resonance energy transfer (BRET), can also be employed to quantify target occupancy, affinity, and residence time directly in living cells. scilifelab.se While such studies are essential for fully characterizing the molecular interactions of this compound, specific quantitative data regarding its target affinity and residence time are not currently available in the public domain.

Table 3: Key Parameters in Target Engagement Studies

| Parameter | Definition | Significance | Common Metrics |

|---|---|---|---|

| Affinity | The strength of the binding interaction between a ligand and its target at equilibrium. blogspot.com | Indicates the concentration of a drug required to bind the target. High affinity is often a starting point for optimization. | Kd (Dissociation Constant), Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration) blogspot.com |

| Residence Time (τ) | The average lifetime of the drug-target complex; the reciprocal of the dissociation rate (k_off). biorxiv.org | Can be a better predictor of in vivo efficacy than affinity, leading to sustained target modulation. biorxiv.orgucl.ac.uk | τ (seconds, minutes, hours) |

Preclinical Pharmacological Research on Isoaquiledine in Research Models

In Vitro Efficacy Studies

In vitro studies are fundamental in preclinical research, utilizing cell-based and biochemical assays to determine the potential biological effects of a compound in a controlled laboratory setting.

Cell-Based Assays for Biological Activities

Cell-based assays use living cells to assess a compound's effect on cellular processes, providing insights into potential therapeutic applications such as anticancer, anti-inflammatory, and antimicrobial activities.

Cytotoxicity assays are employed to evaluate the ability of a compound to kill or inhibit the proliferation of cancer cells. In the initial study reporting the isolation of isoaquiledine and its isomer aquiledine (B1251822) from Aquilegia ecalcarata, no biological activity was reported for these specific compounds. researchgate.net

However, bioassay-guided fractionation of the same plant has identified other constituents with significant cytotoxic effects. For instance, a novel quinolone alkaloid, 7-hydroxy-4-(5'-hydroxymethylfuran-2'-yl)-2-quinolone, and the known oxoaporphine alkaloid, hernandonine, demonstrated cytotoxicity against human lung cancer (GLC-82) and human colon cancer (HCT) cell lines. researchgate.netthieme-connect.com The half-maximal inhibitory concentration (IC₅₀) values for these compounds are detailed in Table 1. thieme-connect.com

Furthermore, studies on the broader class of naturally occurring isoquinoline (B145761) alkaloids have demonstrated cytotoxic potential against various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2. nih.gov In a screening of forty-six different isoquinoline alkaloids, compounds like scoulerine, aromoline, berbamine, and parfumidine showed significant cytotoxic effects. nih.gov Scoulerine was notably active against both HepG2 and Caco-2 cells, although most of the active alkaloids also displayed toxicity toward normal human lung fibroblasts. nih.gov

Table 1: In Vitro Cytotoxicity of Compounds Isolated from Aquilegia ecalcarata

| Compound | Cell Line | Reported IC₅₀ (μM) | Reference |

|---|---|---|---|

| 7-hydroxy-4-(5'-hydroxymethylfuran-2'-yl)-2-quinolone | GLC-82 (Lung Cancer) | 8.8 ± 0.2 | thieme-connect.com |

| 7-hydroxy-4-(5'-hydroxymethylfuran-2'-yl)-2-quinolone | HCT (Colon Cancer) | 10.1 ± 0.3 | thieme-connect.com |

| Hernandonine | GLC-82 (Lung Cancer) | 7.6 ± 0.5 | thieme-connect.com |

| Hernandonine | HCT (Colon Cancer) | 8.2 ± 0.5 | thieme-connect.com |

While no direct studies on the anti-inflammatory properties of this compound have been published, its chemical nature as a flavoalkaloid suggests it would be a candidate for such investigations. nih.govnih.gov Flavonoids and alkaloids are well-documented to possess anti-inflammatory activities. nih.govphytopharmajournal.com

Preclinical in vitro research in this area typically employs cellular models of inflammation, most commonly macrophage cell lines like RAW 264.7. nih.govresearchgate.net In these assays, inflammation is induced by an agent such as lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govmdpi.com The efficacy of a test compound is then measured by its ability to inhibit the production of key pro-inflammatory mediators.

Commonly measured endpoints in these cellular models include:

Pro-inflammatory Cytokines: Inhibition of the release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov

Inflammatory Enzymes: Reduction in the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Signaling Pathways: Modulation of key inflammatory signaling pathways, with a primary focus on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govmdpi.com Flavonoids have been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes. mdpi.commdpi.com

Table 2: Common In Vitro Models and Endpoints for Anti-Inflammatory Research

| Cellular Model | Inflammatory Stimulus | Key Endpoints Measured | Reference |

|---|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, Nitric Oxide (NO), iNOS, COX-2, NF-κB | nih.gov |

| Engineered Reporter Cells (e.g., NF-κB reporter) | TNF-α | NF-κB activation, Cytokine expression | mdpi.com |

| Primary Murine Peritoneal Macrophages | Culture-induced aging | IL-6, IL-1β, TNF-α | nih.gov |

Specific data on the antimicrobial activity of this compound is not available in the current literature. However, both isoquinoline alkaloids and flavonoids, the parent classes of this compound, are known to exhibit a broad spectrum of antimicrobial effects. nih.govnih.govfrontiersin.org

The standard in vitro method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). mdpi.com This value represents the lowest concentration of a compound that prevents the visible growth of a microorganism after a set incubation period. mdpi.com

Isoquinoline Alkaloids: Numerous alkaloids from this class have demonstrated potent activity against a range of pathogens. For example, synthetic alkynyl isoquinolines have shown strong bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Other natural isoquinoline alkaloids, such as chelerythrine (B190780) and sanguinarine, have been reported to have MIC values as low as 1.9 µg/mL against Pseudomonas aeruginosa and S. aureus, respectively. mdpi.com

Flavonoids: This class of polyphenols is known to possess antibacterial and antifungal properties. nih.govscielo.br Their mechanisms can include inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. nih.gov

Table 3: Examples of Antimicrobial Activity of Isoquinoline Alkaloids

| Compound/Class | Microorganism | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Thalicfoetine | Bacillus subtilis | 3.12 | mdpi.com |

| Sanguinarine | Staphylococcus aureus | 1.9 | mdpi.com |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 | mdpi.com |

| Myoporumine A/B | MRSA | 6.25 | mdpi.com |

| Isoquinoline Sulfonamide (LEI-800) | Escherichia coli | ~2.6 (converted from 6.25 µM) | nih.gov |

Biochemical Assays (e.g., enzyme activity, receptor binding in isolated systems)

Biochemical assays are cell-free systems used to investigate the direct interaction between a compound and a specific molecular target, such as an enzyme or a receptor. These assays are crucial for elucidating a compound's mechanism of action. For a novel compound like this compound, such assays would be a logical next step following initial cell-based screening.

Given its structure as a flavoalkaloid, potential targets for this compound could include:

Enzymes in Inflammatory Pathways: Many flavonoids are known to inhibit enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX), which are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. phytopharmajournal.com

Bacterial Enzymes: A key mechanism for some antibacterial compounds is the inhibition of essential bacterial enzymes. For example, certain flavonoids can inhibit DNA gyrase, an enzyme necessary for bacterial DNA replication. nih.gov A novel class of isoquinoline sulfonamides was recently identified as allosteric inhibitors of DNA gyrase. nih.gov

Protein Kinases: Many alkaloids and flavonoids interfere with cell signaling by inhibiting protein kinases, which are often dysregulated in cancer cells.

To date, there are no published studies detailing the results of any specific biochemical assays performed with this compound.

Preclinical In Vivo Efficacy Studies (Excluding Human Clinical Data)

In vivo studies involve the use of living organisms, typically animal models, to assess the efficacy and physiological effects of a compound in a whole-system context. There is currently no published literature available on any preclinical in vivo efficacy studies conducted for this compound.

Animal Models for Disease Mechanisms Research

No published studies describing the use of this compound in animal models for disease mechanism research were found.

Assessment of Compound Efficacy in Relevant Biological Systems

No published studies assessing the efficacy of this compound in any relevant biological systems were found.

Pharmacodynamic Studies in Preclinical Models

No published pharmacodynamic studies of this compound in preclinical models were found.

Structure Activity Relationship Sar Studies of Isoaquiledine and Its Analogs

Elucidation of Key Structural Features for Biological Activity

Isoaquiledine is a flavoalkaloid first isolated from the plant Aquilegia ecalcarata. acs.orgresearchgate.net Its structure was identified as (2S)-8-(1,4-ureylenebutyl)-5,7-dihydroxyflavanone. nih.govmdpi.com The molecule is a hybrid, combining a flavonoid core with an alkaloidal moiety, a feature that is uncommon in natural products. mdpi.comresearchgate.net The key structural features essential for its bioactivity can be broken down into three main components:

The Flavanone (B1672756) Skeleton: This provides the foundational structure, characterized by a C6-C3-C6 carbon framework. The flavanone core itself is present in many biologically active natural products known for a wide range of effects.

The A-Ring Substitution: The A-ring of the flavanone is substituted with hydroxyl groups at positions C-5 and C-7. These phenolic hydroxyl groups are common in flavonoids and are often critical for antioxidant activity and for forming hydrogen bonds with biological targets.

The C-8 Alkaloidal Moiety: A unique feature of this compound is the presence of a 1,4-ureylenebutyl substituent at the C-8 position. nih.govmdpi.com This substituent cyclizes to form a saturated seven-membered 1,3-diazepin-2-one ring. The presence and position of this nitrogen-containing heterocyclic ring are considered to be major determinants of its specific biological profile.

The existence of a natural regioisomer, aquiledine (B1251822), which bears the same ureylenebutyl substituent at the C-6 position instead of the C-8 position, underscores the importance of the substituent's location on the flavonoid A-ring. nih.govacs.org Furthermore, recent studies have called for a computational-assisted structural revision of both aquiledine and this compound, indicating the complexity of these molecules and the importance of precise structural determination for any SAR analysis. mdpi.comresearchgate.net

| Feature | Description | Implied Importance |

| Flavanone Core | A (2S)-configured 2,3-dihydro-2-phenylchromen-4-one structure. | Provides the basic scaffold for target interaction. |

| 5,7-Dihydroxy Pattern | Phenolic hydroxyl groups on the A-ring. | Potential for antioxidant activity and hydrogen bonding with receptors. |

| C-8 Substituent | A 1,4-ureylenebutyl group forming a 1,3-diazepin-2-one ring. | Confers unique alkaloidal character and is a primary determinant of specific bioactivity. |

| Regioisomerism | Exists as a C-8 substituted isomer (this compound) and a C-6 isomer (aquiledine). | The position of the alkaloidal moiety is a critical factor influencing the molecule's interaction with biological targets. nih.govmdpi.com |

Impact of Functional Group Modifications on Activity

Modifying functional groups is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties. ashp.orgslideshare.net For this compound, such modifications would primarily involve the hydroxyl groups and the complex diazepinone ring.

Regioselectivity—the specific position of substituents—is critical in the SAR of flavonoids. The most striking example for this compound is its relationship with aquiledine. nih.govmdpi.com

This compound: The 1,3-diazepin-2-one ring is attached to the C-8 position of the flavanone A-ring. mdpi.com

Aquiledine: The same ring is attached to the C-6 position. mdpi.com

The electron-rich A-ring of 5,7-dihydroxylated flavonoids is susceptible to electrophilic substitution, primarily at the C-6 and C-8 positions. The differential positioning of the bulky and polar diazepinone ring between C-6 and C-8 would significantly alter the molecule's shape, polarity, and ability to interact with specific binding sites on a biological target. Studies on the selective aminomethylation of other 5,7-dihydroxy-flavonoids have shown that the C-8 position is often the most nucleophilic and therefore the preferred site of substitution, which aligns with the existence of this compound. researchgate.net While direct comparative biological data between aquiledine and this compound is scarce, it is highly probable that they possess distinct activity profiles due to this positional isomerism.

The saturated 1,3-diazepin-2-one ring is arguably the most defining feature of this compound. nih.gov This seven-membered cyclic urea (B33335) is rare in nature and is expected to be a pharmacophoric element. The importance of this moiety can be inferred from studies on other molecules containing this ring system. For instance, synthetic nucleosides incorporating a 1,3-diazepinone ring have been developed as potent inhibitors of the enzyme cytidine (B196190) deaminase (CDA). nih.gov This demonstrates that the 1,3-diazepinone structure can effectively interact with enzyme active sites. nih.gov The ring contains two nitrogen atoms and a carbonyl group, which can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets. spu.edu.sy

Computational SAR Modeling

In the absence of extensive empirical data, computational methods provide valuable predictions regarding the SAR of this compound.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. For flavoalkaloids like this compound, docking studies are crucial for hypothesizing potential mechanisms of action. Computational studies, including molecular docking, have been central to the recent efforts to revise the proposed structures of aquiledine and this compound. researchgate.netrsc.org These simulations help to determine the most energetically favorable conformation and structure by calculating interaction energies. researchgate.net

Although specific docking studies for this compound against a particular target are not widely published, research on related flavonoids demonstrates the utility of this approach. For example, docking simulations of tannins with acetylcholinesterase (AChE) identified the free galloyl moiety as a key pharmacophore, while in other studies, isocryptolepine-triazole moieties were found to be important for binding to the periphery of the AChE active site. researchgate.net Such studies provide a framework for how this compound could be computationally evaluated against various enzymes or receptors to probe its binding modes and identify key interactions.

QSAR analysis is a computational method that correlates variations in the physicochemical properties of compounds with their biological activities to derive a mathematical model. This model can then be used to predict the activity of new, unsynthesized analogs.

No specific QSAR models for this compound have been published. However, QSAR studies on structurally related compounds highlight the potential of this approach. For example, a QSAR analysis was performed on a series of isoflavone-cytisine hybrids, which, like this compound, feature a nitrogen-containing moiety attached to a flavonoid-type core. researchgate.net The study successfully developed predictive models for the anticancer activity of these compounds, including newly designed 8-substituted derivatives. researchgate.net This demonstrates that a QSAR approach could be effectively applied to a series of this compound analogs to quantify the impact of modifications—such as altering substituents on the B-ring or modifying the diazepinone ring—on a specific biological activity.

Advanced Analytical Methodologies in Isoaquiledine Research

Methods for Detection and Quantification in Complex Matrices

Isolating and quantifying isoaquiledine from its natural source, such as plants of the Aquilegia genus, or from synthetic reaction mixtures, presents a significant analytical challenge. The complexity of these matrices requires highly sensitive and selective methods to ensure accurate results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoid alkaloids. ejgm.co.ukscholarsresearchlibrary.com Its high resolution and sensitivity make it ideal for separating this compound from other closely related compounds within a sample. jasco-global.com The method's versatility is enhanced by coupling it with various detectors.

A typical HPLC analysis involves injecting the sample onto a column, often a reversed-phase C18 column, and eluting the components with a mobile phase, which is usually a mixture of an aqueous solvent and an organic solvent like acetonitrile (B52724) or methanol (B129727). ejgm.co.uk A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of complex mixtures. iaea.org

UV-Vis Detection: A Diode-Array Detector (DAD) or a variable wavelength UV-Vis detector is commonly used for the detection of flavonoids. These compounds exhibit characteristic UV absorbance spectra due to their chromophoric flavonoid structure. This allows for the preliminary identification and quantification of this compound by comparing its retention time and UV spectrum to that of a known standard. jasco-global.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a higher level of specificity and sensitivity. After separation by the HPLC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This not only confirms the molecular weight of this compound but also provides structural information through fragmentation patterns (MS/MS), making it a powerful tool for unambiguous identification in complex matrices. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | PDA/UV-Vis (e.g., at 254 nm, 280 nm) or Mass Spectrometer (ESI) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is primarily used for the analysis of volatile and thermally stable compounds. filab.fr While many alkaloids, including this compound, have high boiling points and may not be suitable for direct GC analysis, derivatization can be employed to increase their volatility.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (like helium) through a capillary column. madison-proceedings.com The column separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. wikipedia.orgmadison-proceedings.com The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be used for positive identification by comparison to spectral libraries. This method is highly specific and can provide excellent quantitative results. madison-proceedings.com

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C at 10 °C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Quadrupole Mass Spectrometer |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. scispace.com This method is characterized by its high efficiency, low sample consumption, and minimal solvent waste. scispace.comnih.gov For ionizable compounds like alkaloids, CE is a valuable analytical tool.

The separation in CE is influenced by factors such as the pH and composition of the running buffer. nih.gov For alkaloids, which are typically basic, analysis is performed in acidic buffers where the compounds are protonated and carry a positive charge. By optimizing the buffer system, closely related alkaloids can be effectively separated. nih.gov Detection is often achieved using UV-Vis absorbance. CE has been successfully applied to the analysis of quinoline (B57606) derivatives and to confirm the complexation of other alkaloids, demonstrating its utility in this class of compounds. nih.govresearchgate.net

Structural Confirmation and Purity Assessment

Beyond detection and quantification, establishing the precise chemical structure, including the correct stereochemistry, is paramount. The structural elucidation of this compound has been a subject of scientific investigation, with modern spectroscopic techniques providing the necessary insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. longdom.orgleibniz-fmp.de For a complex molecule like this compound, a suite of advanced 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry.

1D and 2D NMR: ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the atoms. Two-dimensional techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to establish the connectivity of the carbon skeleton. longdom.org Heteronuclear correlation experiments (HSQC, HMBC) link protons to their directly attached carbons and to more distant carbons, respectively, which is essential for assembling the complete molecular structure.